Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- is a natural product found in Bufo gargarizans and Rhinella marina with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16709163
InChI: InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3
SMILES:
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

CAS No.:

Cat. No.: VC16709163

Molecular Formula: C24H34O5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- -

Specification

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
IUPAC Name 5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one
Standard InChI InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3
Standard InChI Key FMTLOAVOGWSPEF-UHFFFAOYSA-N
Canonical SMILES CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Introduction

Chemical Identity and Structural Features

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, belongs to the bufadienolide family, a subclass of cardiotonic steroids distinguished by a six-membered lactone ring. Its molecular formula is C₂₄H₃₄O₅, with a molecular weight of 402.5 g/mol. The IUPAC name, 5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one, reflects its intricate tetracyclic structure. Key functional groups include hydroxyl moieties at positions 3, 11, and 14, and a lactone ring at C-17.

Stereochemical Configuration

The stereochemistry of this compound is critical to its bioactivity:

  • 3β-OH: The hydroxyl group at C-3 adopts a β-orientation, enhancing hydrogen-bonding interactions with cellular targets.

  • 5β-CH₃: The methyl group at C-5 in the β-configuration contributes to the rigidity of the A/B ring junction.

  • 11α-OH: The axial hydroxyl group at C-11 distinguishes this compound from other bufadienolides and may modulate receptor binding .

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₃₄O₅
Molecular Weight402.5 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 4.2–4.8 (similar analogs)
SolubilityLikely polar organic solvents

The compound’s high LogP suggests significant lipophilicity, facilitating membrane permeation .

Natural Occurrence and Biosynthesis

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, is predominantly isolated from Bufo gargarizans and Bufo bufo, where it coexists with structurally related bufadienolides such as resibufogenin and cinobufagin . These compounds are synthesized in the parotoid glands of toads as part of a defense mechanism against predators.

Biosynthetic Pathway

The biosynthesis of bufadienolides involves:

  • Cholesterol Backbone: Derived from the mevalonate pathway.

  • Hydroxylation: Sequential oxidation at C-3, C-11, and C-14 by cytochrome P450 enzymes.

  • Lactonization: Formation of the pyrone ring at C-17 via esterification .

Microbial transformation studies using Fusarium solani have demonstrated selective isomerization and dehydrogenation at the 3-OH position, yielding analogs like 3-epi-bufalin .

Synthetic and Semi-Synthetic Modifications

Chemical Synthesis

A landmark synthesis route involves the conversion of gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide) into 11α-hydroxyresibufogenin:

  • Selective Dehydration: Treatment with HCl in methanol removes the 14-hydroxyl group, forming a 14-ene intermediate.

  • Hyprobromous Acid Addition: Introduces a bromohydrin at C-14/C-15.

  • Epoxide Formation: Reaction with pyridine eliminates HBr, yielding the 14,15β-epoxide .

Acetylation Derivatives

Acetylation at the 3-OH position produces derivatives like resibufogenin acetate (CAS 4029-64-5), which exhibits altered pharmacokinetic properties, including increased lipophilicity (LogP = 4.83) and vapor pressure (1.7 × 10⁻¹² mmHg) .

Pharmacological Properties and Mechanisms

Cardiotonic Activity

Bufadienolides inhibit Na⁺/K⁺-ATPase, leading to increased intracellular Ca²⁺ concentrations and enhanced myocardial contractility. The 11α-OH group in Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, may confer selectivity for cardiac isoforms of the enzyme.

Toxicity Profile

ParameterData
Acute Toxicity (LD₅₀)Not reported
Hazard Class6.1(a) (toxic compounds)
RIDADR CodeUN 3172

The compound’s classification under UN 3172 underscores its toxicity, necessitating careful handling .

Comparative Analysis with Structural Analogs

3-epi-Bufalin (CAS 465-20-3)

  • Structure: Epimerized 3-OH group (α-configuration).

  • Activity: Reduced cardiotonic effects but retained anticancer activity .

Resibufogenin Acetate (CAS 4029-64-5)

  • Structure: 3-O-acetyl derivative.

  • Properties: Higher molecular weight (426.55 g/mol) and lipophilicity (LogP = 4.83) .

Cinobufotalin (PubChem CID 633297)

  • Structure: 16-acetate derivative with a 14,15β-epoxide.

  • Application: Used in traditional Chinese medicine for hepatocellular carcinoma .

Research Gaps and Future Directions

Despite progress, critical questions remain:

  • Pharmacokinetics: Absorption, distribution, and metabolism in mammalian systems.

  • Structure-Activity Relationships: Impact of 11α-OH on target specificity.

  • Synthetic Biology: Engineered biosynthesis in microbial hosts for scalable production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator